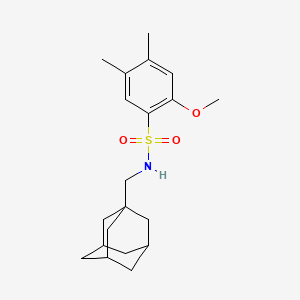
Benzenesulfonamide, N-(adamantan-1-yl)methyl-2-methoxy-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound that combines the structural features of adamantane and sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while sulfonamides are a class of compounds widely used in medicinal chemistry for their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method is the Chan–Lam N-arylation reaction, which utilizes copper (II) acetate as a catalyst and arylboronic acids as reactants . The reaction conditions often include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper (II) acetate (20 mol%) at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to corresponding amines.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzene derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety may bind to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOANILINE: Similar structure but with a bromine atom on the benzene ring.
N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYANILINE: Similar structure but with a methoxy group on the benzene ring.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of adamantane and sulfonamide moieties also provides a distinctive structural framework that can interact with various molecular targets in unique ways.
Properties
Molecular Formula |
C20H29NO3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO3S/c1-13-4-18(24-3)19(5-14(13)2)25(22,23)21-12-20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17,21H,6-12H2,1-3H3 |
InChI Key |
VVKJPQSFGOTADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















